molecular formula C23H21N3O4 B243558 2-(3,5-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Cat. No.: B243558
M. Wt: 403.4 g/mol
InChI Key: FTJARRFPRBFRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound that features a combination of phenoxy, oxazolo, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps. One common route includes the reaction of 3,5-dimethylphenol with an appropriate acylating agent to form the phenoxyacetamide intermediate. This intermediate is then reacted with 2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The phenoxy and pyridinyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction could result in amine derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-methoxy-4-[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide: This compound shares a similar structure but with a chloro substituent.

    5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione: Another related compound with a thione group instead of the acetamide.

Uniqueness

2-(3,5-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C23H21N3O4/c1-14-9-15(2)11-17(10-14)29-13-21(27)25-18-12-16(6-7-19(18)28-3)23-26-22-20(30-23)5-4-8-24-22/h4-12H,13H2,1-3H3,(H,25,27)

InChI Key

FTJARRFPRBFRSZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC)C

Origin of Product

United States

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